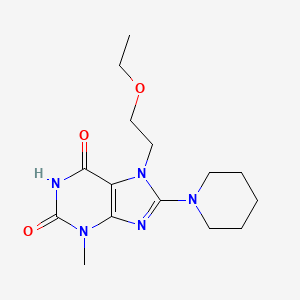

7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a 3-methyl group at position 3, a 2-ethoxyethyl chain at position 7, and a piperidin-1-yl substituent at position 6. Its design likely aims to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and receptor binding through strategic substitutions at positions 7 and 7.

Properties

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-3-23-10-9-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-7-5-4-6-8-19/h3-10H2,1-2H3,(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFACTGOHGVVREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common route includes:

Starting Material: The synthesis begins with a purine derivative.

Alkylation: The purine derivative undergoes alkylation with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate.

N-Methylation: The intermediate product is then subjected to N-methylation using methyl iodide.

Piperidine Substitution: Finally, the compound is reacted with piperidine under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain.

Reduction: Reduction reactions may target the purine ring or the piperidine moiety.

Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Oxidation typically yields hydroxylated or ketone derivatives.

Reduction: Reduction can produce deoxygenated or hydrogenated derivatives.

Substitution: Substitution reactions yield various substituted purine derivatives.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, particularly in the realm of anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

The compound has been found to:

- Inhibit pro-inflammatory cytokines such as IL-1β and TNF-α.

- Modulate the NLRP3 inflammasome pathway, crucial for inflammatory responses.

These properties suggest potential applications in treating chronic inflammatory conditions such as arthritis and gout.

Antioxidant Properties

Studies have demonstrated that the compound can:

- Scavenge free radicals and reduce oxidative stress.

This activity may be beneficial in conditions where oxidative damage is a concern, such as neurodegenerative diseases.

Pharmacological Applications

Given its biological activities, 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has potential applications in pharmacology:

-

Chronic Inflammation Management

- Targeting inflammatory pathways could lead to new treatments for diseases like rheumatoid arthritis.

-

Neuroprotection

- The antioxidant properties may contribute to protective strategies against neurodegenerative disorders.

-

Metabolic Disorders

- The inhibition of xanthine oxidase suggests a role in managing hyperuricemia and associated conditions like gout.

Case Studies

Several case studies have explored the efficacy of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione on macrophage cell lines. Results showed significant downregulation of inflammatory markers when stimulated with lipopolysaccharide (LPS) and monosodium urate (MSU) crystals. The compound inhibited NF-kB activation, a key transcription factor in inflammation.

Case Study 2: Xanthine Oxidase Inhibition

Another research effort focused on the compound's impact on xanthine oxidase activity. The results indicated that it effectively reduced uric acid production, highlighting its potential for treating hyperuricemia.

Summary of Biological Activities

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-1β and TNF-α | Arthritis, gout |

| Antioxidant | Free radical scavenging | Neuroprotection |

| Xanthine Oxidase Inhibition | Reduction of uric acid production | Hyperuricemia management |

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways, potentially affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Substitutions at Position 8 (Piperidinyl vs. Related Heterocycles)

The 8-piperidinyl group is a critical pharmacophore. Substituting this moiety with other nitrogen-containing heterocycles alters biological activity and selectivity:

- Piperidinyl vs. Piperazinyl : Piperazine introduces an additional basic nitrogen, enhancing solubility and altering charge distribution, which may improve binding to charged residues in targets like GP IIb-IIIa .

- Aminopiperidinyl: In linagliptin intermediates, the 3-aminopiperidinyl group is critical for DPP-4 inhibition, suggesting that amine functionalization at position 8 can confer target specificity .

Substitutions at Position 7 (Ethoxyethyl vs. Alkyl/Aryl Chains)

The 7-(2-ethoxyethyl) group balances hydrophilicity and lipophilicity. Variations here influence metabolic stability and membrane permeability:

Stability and Degradation

Compounds with labile substituents (e.g., alkyne side chains in linagliptin) are prone to acid hydrolysis or oxidation, generating degradants like chlorinated or N-oxidized species . The target compound’s 2-ethoxyethyl group may confer better stability compared to propargyl or thioether-linked analogs.

Biological Activity

Molecular Structure

- Molecular Formula : C₁₈H₂₃N₅O₂

- Molecular Weight : 345.41 g/mol

- CAS Number : 1446263-38-2

Structural Characteristics

The compound features a purine core, which is a common structural motif in many biologically active molecules. The presence of the piperidine ring and the ethoxyethyl substituent contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that compounds similar to 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione may act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. This could implicate the compound in various therapeutic areas, particularly in oncology and neurology.

Anticancer Activity

A study highlighted its potential as an anticancer agent, particularly against cancers characterized by deficiencies in the MTAP (methylthioadenosine phosphorylase) pathway. The compound was shown to inhibit cell proliferation in MTAP-deficient cancer cell lines, suggesting a targeted therapeutic approach for these malignancies .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may modulate neurotransmitter systems, possibly providing benefits in conditions like Alzheimer's disease or other neurodegenerative disorders. The piperidine moiety is believed to enhance central nervous system penetration, increasing its efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest it has favorable absorption characteristics, with moderate bioavailability and a half-life conducive to once-daily dosing regimens.

Study 1: Anticancer Efficacy

In vitro assays demonstrated that 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione significantly reduced the viability of MTAP-deficient cancer cells by inducing apoptosis through caspase activation pathways. The IC50 values were reported at concentrations lower than those required for normal cells, indicating selectivity .

Study 2: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and inflammation in the brain. Behavioral assessments showed improved cognitive function compared to control groups, supporting its potential as a neuroprotective agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.